N-benzyl-N-hexylamine
Description
Significance of Secondary Amines in Contemporary Chemical Science
Secondary amines are a class of organic compounds defined by a nitrogen atom attached to two alkyl or aryl groups and one hydrogen atom. libretexts.orgwisdomlib.org This structural feature distinguishes them from primary amines, which have one organic substituent, and tertiary amines, which have three. libretexts.org
In the realm of contemporary chemical science, secondary amines are of paramount importance. wisdomlib.org They are significantly more nucleophilic than primary amines, which allows them to readily participate in a wide array of chemical reactions, including alkylation and acylation. fiveable.me Their reactivity makes them indispensable intermediates and building blocks for synthesizing a diverse range of more complex molecules. fiveable.me Many pharmaceuticals, agrochemicals, and functional materials incorporate a secondary amine moiety, highlighting their critical role in medicinal chemistry and materials science. fiveable.meontosight.ai The synthesis of these amines is often achieved through methods like the reduction of imines or the reductive amination of ketones and aldehydes. fiveable.me
N-benzyl-N-hexylamine as a Foundational Structure in Organic Synthesis
This compound serves as a representative example of a secondary amine and is a useful foundational structure in organic synthesis. ontosight.ai Its synthesis can be accomplished through several established chemical methods. One common route is the N-alkylation of a primary amine, where benzylamine (B48309) is reacted with a hexyl halide in the presence of a base, or hexylamine (B90201) is reacted with benzyl (B1604629) alcohol. ontosight.aintu.edu.tw Another versatile and widely used method is reductive amination. masterorganicchemistry.com This can involve the reaction of hexylamine with benzaldehyde (B42025) to form an intermediate imine, which is then reduced to yield the final secondary amine. rsc.org The reduction can be carried out using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comias.ac.in
Iridium-based catalysts have also been shown to be effective in the N-alkylation of hexylamine with benzyl alcohol to produce this compound. acs.org These catalytic systems are part of a broader strategy known as the "borrowing hydrogen" mechanism, which is considered a green method for amine synthesis. researchgate.net
Once synthesized, this compound can be used as a precursor for more complex molecules. For instance, it is a key reactant in the synthesis of N-benzyl-N-hexylacrylamide (BHAM), a monomer used in the creation of amphiphilic terpolymers. researchgate.net These polymers exhibit interesting aggregation behavior in aqueous solutions, forming microdomains that can be applied in areas such as enhanced oil recovery. researchgate.net
Table 2: Selected Synthesis Routes for this compound
| Reaction Type | Reactants | Key Reagents/Catalysts | Reference(s) |
|---|---|---|---|
| Alkylation | Benzylamine and a hexyl halide | Base | ontosight.ai |
| Reductive Amination | Hexylamine and benzaldehyde | Reducing agent (e.g., NaBH₄) | masterorganicchemistry.comrsc.org |
| Catalytic N-Alkylation | Hexylamine and benzyl alcohol | Iridium or Ruthenium complexes, base (e.g., KOtBu) | ntu.edu.twacs.org |
Evolution of Research Trajectories Involving N-Benzyl Amines
The N-benzyl group is a common and important feature in organic synthesis, often employed as a protecting group for amines due to its stability and the relative ease with which it can be removed. sioc-journal.cn Beyond this utility, the N-benzyl amine structural motif is a core component in a wide range of compounds investigated for various applications.
In medicinal chemistry, derivatives of N-benzyl amines have shown significant potential. For example, a high-throughput screening of over 400,000 compounds identified N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex. nih.gov This complex is a promising target for anticancer therapies, particularly for non-small cell lung cancer. nih.gov Other research has focused on synthesizing novel benzylamine derivatives and evaluating their biological activities, such as their potential as anti-mycobacterium tuberculosis agents. openmedicinalchemistryjournal.com The benzylamine structure is also found in various pharmaceuticals, where it can act as a monoamine oxidase inhibitor (MAOI) or be part of anti-emetic drugs. wikipedia.org
In the field of materials science, molecules containing amine functionalities are explored as corrosion inhibitors for metals. mdpi.com Organic compounds with heteroatoms like nitrogen can adsorb onto a metal surface, forming a protective layer that slows down corrosion. icrc.ac.irlew.ro While research on this compound itself as a corrosion inhibitor is not prominent, related structures like hexylamine and other benzylamine derivatives have been investigated for their ability to protect mild steel in acidic environments. researchgate.netresearchgate.net Theoretical studies using Density Functional Theory (DFT) help correlate the molecular structure of these inhibitors with their protective efficacy. icrc.ac.irlew.ro
Structure
3D Structure
Properties
IUPAC Name |
N-benzylhexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZWCTYGZWDQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180155 | |
| Record name | Benzenemethanamine, N-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25468-44-4 | |
| Record name | N-Hexylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25468-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, N-hexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025468444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, N-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies
N-Alkylation Approaches
N-alkylation is the most direct and common strategy for synthesizing N-benzyl-N-hexylamine. This can be accomplished by reacting hexylamine (B90201) with a benzylating agent or by reacting benzylamine (B48309) with a hexylating agent. The choice of reagents and reaction conditions can significantly influence the yield and selectivity of the desired secondary amine, minimizing the formation of tertiary amine byproducts.
A traditional and straightforward method for the synthesis of this compound involves the nucleophilic substitution reaction between an amine and an alkyl halide. This reaction, known as N-alkylation, can proceed by reacting hexylamine with a benzyl (B1604629) halide (e.g., benzyl chloride or benzyl bromide) or, alternatively, benzylamine with a hexyl halide (e.g., 1-bromohexane).
The reaction mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbon atom of the alkyl halide, displacing the halide ion as a leaving group. A base is typically required to neutralize the hydrohalic acid formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
A general representation of this reaction is:
Hexylamine + Benzyl Halide → this compound + Halide Salt
While direct, this method can sometimes be complicated by overalkylation, where the desired secondary amine product reacts further with the alkyl halide to form a tertiary amine. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of this compound. One variation of this approach is the Gabriel synthesis, which utilizes potassium phthalimide (B116566) to react with an alkyl halide, such as 1-bromohexane (B126081) or benzyl chloride, to form a primary amine after hydrolysis. askfilo.com
A more modern and atom-economical approach to N-alkylation utilizes alcohols as alkylating agents in a process often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology. organic-chemistry.orgorganic-chemistry.org This method avoids the use of pre-activated alkyl halides and produces water as the only byproduct, making it an environmentally benign alternative. organic-chemistry.org The reaction is catalyzed by transition metal complexes, with Iridium and Ruthenium being particularly effective. acs.org
Iridium(III) complexes, particularly those containing N-heterocyclic carbene (NHC) ligands, have proven to be effective catalysts for the N-alkylation of amines with alcohols. acs.orgnih.gov In a specific application, an NHC–Ir(III) complex was used to catalyze the reaction between N-hexylamine and benzyl alcohol. This reaction successfully produced the desired product, N-benzylhexan-1-amine, with a reported yield of 45%. nih.gov Studies have shown that Iridium(III) complexes can perform significantly better than analogous Ruthenium(II) complexes in certain N-alkylation reactions. nih.gov The catalytic process is versatile, enabling the coupling of various amines and alcohols, and can often be performed under solvent-free conditions. acs.orgnih.gov The use of water as a green solvent has also been explored, with cyclometalated iridium catalysts showing high activity and potential for industrial-scale synthesis. nih.gov
Ruthenium(II) complexes are also widely used and highly effective catalysts for the N-alkylation of amines with alcohols. rsc.org Systems often employ a ruthenium precursor like [Ru(p-cymene)Cl₂]₂ in combination with various phosphine (B1218219) ligands. organic-chemistry.org Research has demonstrated the successful N-alkylation of hexylamine with benzyl alcohol and its derivatives using a specific Ruthenium complex in tert-amyl alcohol with KOtBu as a base. researchgate.net The conversion rates and yields depend on the electronic properties of the substituents on the benzyl alcohol.
The transition-metal-catalyzed N-alkylation of amines with alcohols proceeds through a "borrowing hydrogen" mechanism. organic-chemistry.orgrsc.org This catalytic cycle can be broken down into three main steps:
Dehydrogenation of the Alcohol: The metal catalyst first abstracts hydrogen from the alcohol (e.g., benzyl alcohol) to form a metal-hydride species and the corresponding aldehyde (benzaldehyde). organic-chemistry.orgrsc.org
Condensation and Dehydration: The aldehyde then undergoes condensation with the amine (hexylamine) to form a hemiaminal intermediate, which subsequently dehydrates to form an imine (N-benzylidenehexan-1-amine). organic-chemistry.orgrsc.org
Hydrogenation of the Imine: The metal-hydride species, formed in the first step, then transfers the hydrogen back to the imine, reducing it to the final secondary amine product (this compound) and regenerating the active catalyst for the next cycle. organic-chemistry.orgrsc.org
An alternative to the borrowing hydrogen pathway is the direct oxidative coupling of alcohols and amines. This method typically involves a metal catalyst and an external oxidant, or proceeds via electrocatalysis, to facilitate the C-N bond formation.
In one example of this approach, an electrocatalytic system using a Ruthenium-based catalyst was employed for the reaction between benzyl alcohol and n-hexylamine. rsc.org Under these conditions, the reaction proceeds via the oxidation of benzyl alcohol to benzaldehyde (B42025), which then condenses with hexylamine. The primary product of this specific oxidative coupling is the corresponding imine, N-benzylidenehexan-1-amine, which was formed in an excellent yield of 99%. rsc.org To obtain the target saturated amine, this compound, a subsequent reduction step would be necessary. This highlights that oxidative coupling methods are powerful for forming the C=N double bond, which serves as a direct precursor to the desired N-alkylated amine.
Transition-Metal-Catalyzed N-Alkylation with Alcohols
Reductive Amination Protocols for N-Benzyl Amine Synthesis
Reductive amination is a highly effective and widely used method for the synthesis of secondary amines such as this compound. This process avoids the common issue of overalkylation that can occur with direct alkylation methods. The reaction proceeds in two main stages: the formation of an imine or iminium ion intermediate, followed by its reduction to the target amine.
The synthesis of this compound via reductive amination can be approached from two equivalent pathways:
Reacting hexylamine (a primary amine) with benzaldehyde (an aldehyde).
Reacting benzylamine (a primary amine) with hexanal (B45976) (an aldehyde).
In either pathway, the primary amine first reacts with the carbonyl group of the aldehyde to form an imine intermediate, with the concurrent elimination of a water molecule. This imine is then reduced in situ to the final secondary amine product. A variety of reducing agents can be employed for this second step, with common choices being sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂ over a palladium catalyst). Sodium cyanoborohydride is particularly useful as it is mild enough to selectively reduce the imine in the presence of the unreacted aldehyde.
| Pathway | Amine Reactant | Carbonyl Reactant | Intermediate | Final Product |
|---|---|---|---|---|
| 1 | Hexylamine | Benzaldehyde | N-benzylidenehexan-1-amine | This compound |
| 2 | Benzylamine | Hexanal | N-hexylidenebenzylamine | This compound |
N-Formylation of Amine Substrates
N-Formylation is a fundamental chemical transformation that introduces a formyl group (-CHO) onto a nitrogen atom. This reaction is significant for protecting amine groups during multi-step syntheses and for preparing formamides, which are important intermediates in organic chemistry. Both primary and secondary amines can undergo N-formylation.
A practical and widely used method for the N-formylation of amines involves heating the amine substrate with formic acid. scispace.comnih.gov This procedure is advantageous due to the low cost of formic acid and the often straightforward, solvent-free conditions. nih.gov For secondary amines like this compound, the reaction proceeds by nucleophilic attack of the amine nitrogen on the carbonyl carbon of formic acid, followed by dehydration to yield the corresponding N,N-disubstituted formamide. The reaction can be carried out simply by heating the amine with formic acid, sometimes with a catalyst such as iodine or in a solvent like toluene (B28343) using a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion. scispace.comorganic-chemistry.org Studies have shown this method to be effective for a wide range of aliphatic and aromatic secondary amines, resulting in good to excellent yields of the formylated products. scispace.comresearchgate.net
Palladium-Catalyzed Carbon-Nitrogen Cross-Coupling Reactions
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides (or pseudo-halides like triflates) and primary or secondary amines. organic-chemistry.org Its development has been crucial because traditional methods for forming these bonds often require harsh conditions and have limited functional group tolerance. wikipedia.org
The synthesis of this compound via this method would involve the coupling of a benzyl halide (e.g., benzyl bromide) with hexylamine, or a hexyl halide with benzylamine, although the coupling of alkylamines with aryl/benzyl halides is a well-established variant. The catalytic cycle generally involves three key steps:
Oxidative Addition : A palladium(0) complex reacts with the aryl or benzyl halide to form a palladium(II) species.
Amine Coordination and Deprotonation : The amine (e.g., hexylamine) coordinates to the palladium(II) complex, and a base removes a proton from the nitrogen atom to form an amido complex.
Reductive Elimination : The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the palladium(0) catalyst. wikipedia.org
The choice of palladium precatalyst, phosphine ligand, base, and solvent is critical for the reaction's success and is optimized for specific substrates. nih.govacsgcipr.org This methodology provides a versatile, albeit more complex and costly, alternative to reductive amination for accessing secondary amines.
Derivatization for Advanced Materials and Polymer Synthesis
N-benzyl-N-hexylacrylamide is a potential monomer for polymer synthesis. While direct synthesis literature for this specific compound is scarce, a general and effective method for preparing N,N-disubstituted acrylamides involves the reaction of a secondary amine with acryloyl chloride.
Following this established protocol, this compound would serve as the nucleophilic secondary amine. The reaction would be carried out by adding acryloyl chloride to a solution of this compound, typically in the presence of a non-nucleophilic base like triethylamine. The base is crucial for scavenging the hydrochloric acid (HCl) byproduct generated during the reaction. This acylation reaction is generally rapid and efficient, yielding the N-benzyl-N-hexylacrylamide monomer, which contains a polymerizable vinyl group. A related synthesis for N-benzylacrylamide involves the reaction of N-benzylamine with methyl acrylate. google.com
The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is the most common method for synthesizing high molecular weight polypeptides with controlled structures. mpg.de Primary amines are effective initiators for this polymerization.
In this context, N-hexylamine (a primary amine) is used to initiate the polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA). nih.govnih.gov The polymerization proceeds via the "normal amine mechanism" (NAM), where the nucleophilic primary amine attacks the C5 carbonyl group of the NCA monomer. nih.gov This ring-opening step forms a carbamate, which then decarboxylates (loses CO₂) to generate a new primary amine-terminated chain. This new amine terminus then attacks another NCA monomer, propagating the polypeptide chain.
Kinetic studies of BLG-NCA polymerization initiated by n-hexylamine have demonstrated that the reaction can be controlled to produce well-defined poly(γ-benzyl-L-glutamate) (PBLG). nih.govresearchgate.net It has also been shown that actively removing the CO₂ byproduct, for instance by conducting the polymerization under a flow of nitrogen, can significantly accelerate the polymerization rate. nih.govnih.gov
| Compound Name | Molecular Formula | Role |
|---|---|---|
| This compound | C₁₃H₂₁N | Core subject; product of synthesis |
| Hexylamine | C₆H₁₅N | Reactant/Initiator |
| Benzylamine | C₇H₉N | Reactant |
| Benzaldehyde | C₇H₆O | Reactant |
| Hexanal | C₆H₁₂O | Reactant |
| Formic Acid | CH₂O₂ | Reagent |
| Acryloyl chloride | C₃H₃ClO | Reactant |
| N-benzyl-N-hexylacrylamide | C₁₆H₂₃NO | Derivatization product |
| γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA) | C₁₃H₁₃NO₅ | Monomer |
| Poly(γ-benzyl-L-glutamate) (PBLG) | (C₁₂H₁₃NO₃)n | Polymer product |
| N-benzylacrylamide | C₁₀H₁₁NO | Related compound nih.gov |
| Methyl acrylate | C₄H₆O₂ | Reactant google.com |
N-Carboxyanhydride (NCA) Ring-Opening Polymerization (ROP) Initiation
Controlled Polymerization Techniques
Further research into the direct involvement of this compound, for instance as a ligand in metal-catalyzed controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), would be necessary to fully elucidate its potential in this field. The structure of this compound, a secondary amine with both benzyl and hexyl substituents, could offer unique steric and electronic properties if utilized as a ligand for a transition metal catalyst.
Synthesis of 2-Benzyl N-Substituted Anilines via Imine Condensation–Isoaromatization Pathways
A catalyst- and additive-free method for the synthesis of 2-benzyl N-substituted anilines has been developed, which proceeds through a sequential imine condensation–isoaromatization pathway. nih.gov This reaction involves the treatment of (E)-2-arylidene-3-cyclohexenones with primary aliphatic amines. nih.gov
The general procedure for this synthesis is as follows:
(E)-2-arylidene-3-cyclohexenone is reacted with a primary aliphatic amine in a solvent such as DME. nih.gov
The reaction mixture is stirred at an elevated temperature (e.g., 60 °C). nih.gov
The reaction proceeds through an imine condensation followed by an isoaromatization sequence to yield the 2-benzyl N-substituted aniline (B41778). nih.gov
While the available literature does not specifically report the use of this compound as the primary amine in this reaction, it is conceivable that hexylamine could be used as the primary aliphatic amine. In this scenario, the initial product would be N-hexyl-2-benzylaniline. This compound itself is a secondary amine and would not be a direct substrate for the initial imine condensation with the cyclohexenone. However, understanding the synthesis of related N-substituted anilines provides context for the chemical transformations involving secondary amines and their precursors.
N-Benzyl Moiety as a Protecting Group in Amine Chemistry
The N-benzyl group is a widely utilized protecting group for amines in organic synthesis due to its general stability under a variety of reaction conditions, including acidic and basic environments. jocpr.com This protecting group strategy is applicable to primary and secondary amines, including hexylamine, which upon benzylation would yield this compound. The introduction of the benzyl group can be achieved through the reaction of the amine with a benzyl halide, such as benzyl bromide or benzyl chloride, typically in the presence of a base to neutralize the hydrohalic acid byproduct. A significant challenge in this process can be the potential for over-alkylation, leading to the formation of tertiary amines.
The utility of the N-benzyl group is demonstrated in the synthesis of various complex molecules. For instance, in the synthesis of N-benzyl-6-(4-phenylbutoxy)hexan-1-amine, the N-benzyl group serves to protect the amine functionality during preceding synthetic steps.
Strategies for N-Benzyl Deprotection
The removal of the N-benzyl group, or debenzylation, is a critical step to liberate the free amine. One of the most common and effective methods for N-debenzylation is catalytic hydrogenolysis. nih.gov This method involves the use of a palladium catalyst, often on a carbon support (Pd/C), in the presence of a hydrogen source. nih.gov
Catalytic Transfer Hydrogenation
A key transformation in the chemistry of N-benzylated amines is the hydrogenolysis of the N-benzyl group to yield the primary or secondary amine. For this compound, this would yield hexylamine. This reaction is typically performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. sigmaaldrich.com The general reaction is as follows:
C₆H₅CH₂NH(C₆H₁₃) + H₂ --(Pd/C)--> C₆H₁₄NH₂ + C₆H₅CH₃
The conditions for catalytic debenzylation can be mild, often proceeding at room temperature and atmospheric pressure of hydrogen. sigmaaldrich.com However, in some cases, more vigorous conditions may be required. mdma.ch The efficiency of the debenzylation can be influenced by substitution on the benzyl group. mdma.ch
Alternative hydrogen sources can also be employed in what is known as catalytic transfer hydrogenation. These sources can include formic acid or ammonium (B1175870) formate. However, under certain transfer hydrogenation conditions with specific catalysts, the debenzylation of benzyl amines may not be observed. sigmaaldrich.com
The choice of catalyst and reaction conditions is crucial for achieving selective deprotection, especially in molecules with other sensitive functional groups. For instance, Pearlman's catalyst (palladium hydroxide (B78521) on carbon) can selectively remove N-benzyl groups in the presence of benzyl ethers. semanticscholar.org The development of efficient and selective debenzylation methods remains an active area of research, with newer methods utilizing mixed catalyst systems or alternative oxidizing agents. nih.govox.ac.uk
Interactive Data Table: N-Benzyl Deprotection Methods
| Deprotection Method | Catalyst/Reagent | Key Features |
| Catalytic Hydrogenolysis | Pd/C, H₂ | Common, effective, often mild conditions. nih.govsigmaaldrich.com |
| Catalytic Transfer Hydrogenation | Pd/C, Formic Acid/Ammonium Formate | Avoids the use of gaseous hydrogen. sigmaaldrich.com |
| Selective Hydrogenation | Pd(OH)₂/C (Pearlman's Catalyst), H₂ | Selective for N-benzyl groups over O-benzyl ethers. semanticscholar.org |
| Mixed Catalyst System | Pd/C, Niobic Acid-on-Carbon | Facilitates deprotection under a hydrogen atmosphere. nih.gov |
| Oxidation | N-Iodosuccinimide (NIS) | Allows for tunable mono- or di-debenzylation. ox.ac.uk |
Reaction Mechanisms and Kinetic Investigations
Mechanistic Studies of N-Alkylation Reactions
The synthesis of N-benzyl-N-hexylamine through the N-alkylation of hexylamine (B90201) with benzyl (B1604629) alcohol is a process that has been explored through various catalytic systems. Mechanistic studies of these reactions, particularly those employing iridium-based catalysts, have provided significant insights into the reaction pathways and the intermediates involved. These reactions typically proceed via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, which is valued for its environmental friendliness as it produces water as the primary byproduct. researchgate.netnih.gov
The catalytic cycle of iridium-catalyzed N-alkylation of amines with alcohols involves several key intermediates. dtu.dk The process is initiated by the coordination of the alcohol to the iridium catalyst, followed by a dehydrogenation step to form an aldehyde and a crucial iridium-hydride (Ir-hydride) species. nih.govbohrium.com This metal hydride is a key intermediate observed in these catalytic reactions. nih.govacs.org
The proposed mechanism suggests that the reaction begins with the deprotonation of the alcohol, which then coordinates to the metal center. nih.gov This is followed by the loss of a proton from the benzyl group, leading to the formation of an aldehyde and the Ir-hydride species. nih.gov The aldehyde then reacts with the amine to form an imine. This imine is subsequently reduced by the Ir-hydride complex to yield the final N-alkylated amine product. dtu.dk
The general steps of the catalytic cycle are as follows:
Alcohol Dehydrogenation: The catalyst abstracts hydrogen from the alcohol (e.g., benzyl alcohol) to form an aldehyde and a metal hydride intermediate. nih.gov
Imine Formation: The aldehyde condenses with the amine (e.g., hexylamine) to form an imine, releasing a molecule of water. nih.gov
Imine Hydrogenation: The metal hydride intermediate then transfers the hydrogen back to the imine, reducing it to the final secondary amine product (e.g., this compound) and regenerating the active catalyst. nih.govrsc.org
This entire process is often referred to as a "borrowing hydrogen" strategy, highlighting the temporary "borrowing" of hydrogen from the alcohol by the catalyst to facilitate the reaction. nih.govrsc.org
The kinetic profile of the N-alkylation of hexylamine with benzyl alcohol is influenced by several factors, including the choice of catalyst, base, solvent, and reaction temperature. Studies have been conducted to optimize these conditions to achieve high conversion rates and yields.
For instance, palladium(II) pincer catalysts have been shown to be effective for this transformation, with investigations suggesting the reaction proceeds via the initial dehydrogenation of the alcohol. researchgate.net In a study optimizing conditions for this specific reaction using an iridium complex with an N-heterocyclic carbene ligand, various parameters were tested to maximize the yield of this compound.
| Entry | Catalyst (mol%) | Base (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|---|---|
| 1 | 1 | 5 (KOtBu) | tert-amyl alcohol | Not Specified | 24 | >95 |
| 2 | 0.5 | 5 (KOtBu) | tert-amyl alcohol | Not Specified | 24 | 85 |
The data in this table is representative of optimization studies for the N-alkylation of hexylamine with benzyl alcohol, illustrating the impact of catalyst loading on conversion rates. researchgate.net
Kinetic studies involving Hammett plots for similar N-alkylation reactions using para-substituted benzyl alcohols have shown a negative slope, which indicates a buildup of positive charge in the transition state. dtu.dk This, combined with kinetic isotope effect measurements, points to hydride abstraction as the selectivity-determining step in the reaction. dtu.dk
Detailed Mechanisms of N-Carboxyanhydride (NCA) Polymerization
N-hexylamine can act as an initiator for the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). This process is a primary method for synthesizing polypeptides. The polymerization can proceed through two main pathways: the Normal Amine Mechanism (NAM) and the Active Monomer Mechanism (AMM). illinois.edunih.gov
The Normal Amine Mechanism is the desired pathway for achieving controlled or living polymerization of NCAs, leading to polypeptides with predictable molecular weights and narrow polydispersity. nih.govfrontiersin.org In this mechanism, a primary amine initiator, such as n-hexylamine, acts as a nucleophile. nih.gov
The key steps of the NAM are:
Initiation: The primary amine attacks the C5 carbonyl group of the NCA monomer. nih.gov
Ring Opening: This nucleophilic attack leads to the opening of the anhydride (B1165640) ring. nih.gov
Decarboxylation: A molecule of carbon dioxide is eliminated, forming a new primary amine at the chain end. nih.gov
Propagation: This new terminal amine can then attack another NCA monomer, continuing the chain growth. nih.gov
The rate-determining step in the NAM is a subject of debate and can depend on the specific monomer, initiator, and reaction conditions; it is considered to be either the initial carbonyl addition or the subsequent decarboxylation step. frontiersin.orgacs.org This mechanism is favored when using primary amine initiators like n-hexylamine, as they are highly nucleophilic. nih.gov
The Active Monomer Mechanism (AMM) is often considered a side reaction when primary amines are used as initiators but becomes the primary pathway with strong, non-nucleophilic bases like tertiary amines. nih.govmdpi.com
The AMM is initiated by the deprotonation of the NCA monomer at the N3 position by a strong base. illinois.edu This creates a highly nucleophilic NCA anion, the "active monomer." illinois.edu This anion then initiates chain growth by attacking another NCA monomer. mdpi.com The AMM can coexist with the NAM, especially when the basicity of the primary amine initiator is significant. nih.govmpg.de This coexistence can lead to a loss of control over the polymerization, resulting in broader molecular weight distributions. mpg.de
| Feature | Normal Amine Mechanism (NAM) | Active Monomer Mechanism (AMM) |
|---|---|---|
| Initiator | Protic nucleophiles (e.g., primary amines like n-hexylamine) nih.gov | Aprotic or strong bases (e.g., tertiary amines) mdpi.com |
| Initiation Step | Nucleophilic attack of amine on NCA C5 carbonyl nih.gov | Deprotonation of NCA at the N3 position illinois.edu |
| Polymerization Control | Generally leads to controlled/living polymerization frontiersin.org | Often results in less controlled polymerization with broader polydispersity mpg.de |
| Role in Primary Amine Initiation | The main, desired pathway nih.gov | Can occur as a side reaction due to amine basicity nih.gov |
Carbon dioxide is a byproduct of the ring-opening step in NCA polymerization. nih.gov The presence and removal of CO₂ can significantly affect the kinetics of the reaction. Early studies noted that the immediate removal of CO₂ from the reaction mixture influenced the polymerization kinetics. nih.gov
More recent research has confirmed these observations and provided further insights. For example, carrying out the polymerization of γ-benzyl-l-glutamate-NCA with n-hexylamine as the initiator under a flow of nitrogen (N₂) enhances the polymerization rate while maintaining the living characteristics of the polymerization. nih.gov The continuous removal of CO₂ shifts the equilibrium of the decarboxylation step, accelerating the formation of the propagating primary amine chain end. nih.gov This acceleration can be beneficial for synthesizing longer polypeptide chains in a shorter amount of time, without compromising the control over the polymer's molecular weight and dispersity. nih.gov
Nucleophilic Attack and Substitution Mechanisms in Amine Reactions
The chemical behavior of this compound is largely dictated by the lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile. As a secondary amine, its reactivity in nucleophilic attack and substitution reactions is influenced by both electronic and steric factors imparted by the hexyl and benzyl substituents. The nitrogen atom can readily attack electron-deficient centers, initiating a variety of chemical transformations.
One of the most characteristic reactions for secondary amines is nucleophilic substitution, particularly N-alkylation and N-acylation. In these reactions, this compound acts as the nucleophile, attacking an electrophilic carbon atom and displacing a leaving group. The general mechanism for these reactions typically follows a bimolecular nucleophilic substitution (SN2) pathway. The rate of these reactions is dependent on the concentration of both the amine and the electrophile. ucl.ac.uk
The nucleophilicity of this compound is intermediate between that of a primary amine like hexylamine and a tertiary amine. While the presence of two alkyl/aralkyl groups increases the electron density on the nitrogen compared to a primary amine, they also introduce steric hindrance, which can temper its reactivity towards bulky electrophiles. masterorganicchemistry.com For instance, the reaction of this compound with an alkyl halide, such as methyl iodide, would proceed via a direct backside attack on the electrophilic carbon of the methyl iodide, leading to the formation of a quaternary ammonium (B1175870) salt. The nitrogen atom of the amine is nucleophilic and can participate in substitution reactions, such as alkylation with various alkyl halides to introduce new substituents. These reactions are often carried out in the presence of a base to neutralize the acid formed.
Kinetic investigations into analogous reactions, such as the Menshutkin reaction (the alkylation of a tertiary amine by an alkyl halide), provide insight into the factors affecting these transformations. Studies on the quaternization of N,N-dimethylaniline with benzyl chloride show a first-order dependence on both the amine and the alkyl halide concentrations. semanticscholar.org The reaction rate is significantly influenced by the solvent's dielectric constant, with more polar solvents accelerating the reaction due to stabilization of the charged transition state. semanticscholar.org Similar trends would be anticipated for the further alkylation of this compound.
| Reaction | Solvent | Temperature (K) | Rate Constant (k₂) (dm³ mol⁻¹ s⁻¹) | Reference |
| N,N-Dimethylaniline + Benzyl Chloride | Acetone | 300 | 1.36 x 10⁻⁴ | semanticscholar.org |
| N,N-Dimethylaniline + Benzyl Chloride | Acetone | 305 | 2.10 x 10⁻⁴ | semanticscholar.org |
| N,N-Dimethylaniline + Benzyl Chloride | Acetone | 310 | 3.23 x 10⁻⁴ | semanticscholar.org |
| N,N-Dimethylaniline + Benzyl Chloride | Acetonitrile | 300 | 11.3 x 10⁻⁴ | semanticscholar.org |
| N,N-dimethyldecylamine + Benzyl Chloride | Acetonitrile | - | Highest relative reaction rate | magritek.com |
This table presents kinetic data for analogous amine alkylation reactions to illustrate the effects of temperature and solvent on reaction rates.
Reaction Pathways in Amine-to-Aniline Transformations
The direct transformation of an aliphatic secondary amine such as this compound into an aniline (B41778) derivative is not a straightforward or common reaction pathway. Such a conversion would require the formation of an aromatic ring incorporating the amine's nitrogen atom or the substitution of the nitrogen onto an existing aromatic precursor, which is mechanistically complex. Instead, N-substituted anilines are typically synthesized through pathways where the aniline core is constructed from different starting materials.
A modern and efficient method for synthesizing N-substituted 2-benzylanilines involves a catalyst- and additive-free reaction between (E)-2-arylidene-3-cyclohexenones and primary aliphatic amines. nih.govresearchgate.netnih.gov This reaction proceeds through a sequential imine condensation–isoaromatization pathway. nih.govnih.gov In this process, the primary amine first reacts with the cyclohexenone derivative to form a cyclohexenylimine intermediate. nih.gov This is followed by an isoaromatization step, which involves imine–enamine tautomerization and a double bond shift to form the stable aromatic aniline product. nih.gov While this method utilizes a primary amine, it demonstrates a pathway to generate a complex aniline structure bearing both an N-alkyl group and a benzyl substituent, similar in structure to a derivative of this compound.
The general mechanism for forming an aniline involves nucleophilic substitution on an aryl halide, often activated by electron-withdrawing groups. chemistrysteps.comlibretexts.org This process, known as Nucleophilic Aromatic Substitution (SNAr), typically proceeds via an addition-elimination mechanism. chemistrysteps.comyoutube.com The nucleophile (an amine) attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized. libretexts.org The aromaticity is then restored by the elimination of the leaving group. libretexts.org For unactivated aryl halides, the transformation can sometimes occur under harsh conditions with a very strong base via an elimination-addition (benzyne) mechanism. youtube.commasterorganicchemistry.com
The research on the synthesis of 2-benzyl-N-substituted anilines provides specific examples of these transformations. nih.gov
| (E)-2-arylidene-3-cyclohexenone Reactant (Substituent) | Primary Amine Reactant | Product Yield (%) | Reference |
| 4-Methoxybenzylidene | n-Hexylamine | 78 | nih.gov |
| 4-Methylbenzylidene | n-Hexylamine | 75 | nih.gov |
| Benzylidene | n-Hexylamine | 72 | nih.gov |
| 4-Methoxybenzylidene | Cyclohexylamine | 82 | nih.gov |
| 4-Methoxybenzylidene | Benzylamine (B48309) | 52 | nih.gov |
This table showcases the yields of various N-substituted anilines synthesized via the imine condensation–isoaromatization pathway, demonstrating the scope of the primary amine reactant.
Advanced Spectroscopic Characterization and Computational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of N-benzyl-N-hexylamine, providing detailed information about the molecular framework, connectivity, and dynamic processes.
One-dimensional ¹H and ¹³C NMR spectra provide the fundamental basis for the structural verification of this compound. The chemical shifts (δ), multiplicities, and coupling constants (J) of the signals are characteristic of the electronic environment of each nucleus.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene protons, and the aliphatic protons of the hexyl chain. The aromatic protons typically appear in the downfield region (δ 7.2-7.4 ppm). The benzylic protons (Ar-CH₂-N) are expected to resonate as a singlet around δ 3.5-3.8 ppm. The protons on the hexyl chain will appear in the upfield region, with the methylene group adjacent to the nitrogen (α-CH₂) appearing as a triplet around δ 2.4-2.6 ppm. The subsequent methylene groups of the hexyl chain will appear as multiplets between δ 1.2-1.6 ppm, and the terminal methyl group will be a triplet around δ 0.9 ppm.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. The aromatic carbons of the benzyl group are expected in the δ 126-141 ppm range. The benzylic carbon (Ar-CH₂) signal is anticipated around δ 54-59 ppm, while the α-carbon of the hexyl chain should appear near δ 50-54 ppm. The remaining carbons of the hexyl chain will resonate in the upfield region of δ 14-32 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| Aromatic-H | 7.20-7.40 | m | Aromatic C-ipso | ~140 |
| Benzylic-CH₂ | ~3.70 | s | Aromatic C-ortho/meta/para | 126-129 |
| α-CH₂ (Hexyl) | ~2.50 | t | Benzylic-CH₂ | ~56 |
| β, γ, δ, ε-CH₂ (Hexyl) | 1.20-1.60 | m | α-CH₂ (Hexyl) | ~51 |
| ω-CH₃ (Hexyl) | ~0.90 | t | β, γ, δ, ε-CH₂ (Hexyl) | 14-32 |
| ω-CH₃ (Hexyl) | ~14 |
Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. rsc.orgcore.ac.ukrsc.org
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the scalar coupling network within the molecule. For this compound, it would show correlations between the adjacent methylene protons of the hexyl chain, confirming its linear structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal based on the assignment of its attached proton(s). For example, the singlet at ~3.70 ppm in the ¹H spectrum would correlate with the carbon signal at ~56 ppm in the ¹³C spectrum, confirming their assignment as the benzylic CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique shows correlations between protons and carbons over two or three bonds. This is particularly powerful for establishing connectivity across quaternary carbons or heteroatoms. In this compound, a key correlation would be observed between the benzylic protons (Ar-CH₂) and the α-carbon of the hexyl chain, and vice versa. This three-bond (H-C-N-C) correlation provides definitive evidence that both the benzyl and hexyl groups are attached to the same nitrogen atom. ugm.ac.idipb.pt
While this compound itself exhibits free rotation around its C-N single bonds, its amide derivatives, such as N-acetyl-N-benzyl-N-hexylamine, display hindered rotation around the newly formed amide (N-C=O) bond. This is due to the partial double-bond character of the C-N amide bond arising from resonance.
This restricted rotation often leads to the existence of two distinct rotamers (E/Z isomers) at room temperature, which can be observed as separate sets of signals in the NMR spectra. scielo.brnanalysis.com Variable-temperature (VT) NMR spectroscopy is the primary technique used to study this dynamic process. warwick.ac.uk
At low temperatures, the interconversion between rotamers is slow on the NMR timescale, and distinct signals for each isomer are observed. As the temperature is increased, the rate of rotation increases. Eventually, the coalescence temperature is reached, where the two sets of signals broaden and merge into a single, averaged signal. By analyzing the NMR line shapes at different temperatures, the energy barrier to rotation (ΔG‡) can be calculated, providing quantitative insight into the conformational dynamics of the amide derivative. warwick.ac.uk For N-benzyl amide derivatives, these barriers typically range from 10 to 18 kcal/mol. warwick.ac.uk
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of this compound.
Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. This makes it highly suitable for high-throughput screening (HTS) of chemical reactions. nih.govresearchgate.net
DESI-MS can be employed to optimize the synthesis of this compound, which is typically formed via reductive amination of benzaldehyde (B42025) with hexylamine (B90201) or direct N-alkylation of hexylamine with a benzyl halide. By spotting arrays of different reaction conditions (e.g., varying catalysts, solvents, or temperatures) onto a surface, DESI-MS can analyze the reaction outcomes at a rate of several samples per second. researchgate.netnih.gov The mass spectrometer detects the intensity of the ion corresponding to the protonated this compound molecule, [M+H]⁺, allowing for the rapid identification of reaction conditions that yield the highest product formation. This method accelerates the discovery of optimal synthetic protocols significantly compared to traditional analysis techniques like chromatography. nih.govsciprofiles.com
Tandem mass spectrometry (MS/MS) is used to further elucidate the structure of this compound by fragmenting the protonated molecular ion ([M+H]⁺, m/z 192.17) and analyzing the resulting fragment ions. Collision-Induced Dissociation (CID) is commonly used to induce this fragmentation.
The fragmentation of protonated benzylamines is well-characterized. nih.govnih.govresearchgate.net The most prominent fragmentation pathway involves the cleavage of the C-N bond to form a highly stable benzyl cation, which rearranges to the tropylium ion (m/z 91). Other characteristic fragmentations include the loss of the hexyl chain or parts of it.
Table 2: Predicted MS/MS Fragmentation of Protonated this compound ([C₁₃H₂₂N]⁺)
| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 192.17 | [M+H]⁺ (Parent Ion) | - |
| 106.08 | [C₇H₈N]⁺ | C₆H₁₂ (Hexene) |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) | C₆H₁₅N (Hexylamine) |
The analysis of these specific fragmentation patterns in an MS/MS experiment serves as a definitive confirmation of the this compound structure. nih.govresearchgate.net
Applications in Organic Synthesis and Materials Science
N-Benzyl-N-hexylamine as a Versatile Synthetic Building Block
This compound, a secondary amine featuring both a benzyl (B1604629) and a hexyl substituent, serves as a valuable and versatile building block in organic synthesis. Its unique combination of aromatic and aliphatic moieties, along with the reactivity of the secondary amine group, allows for its incorporation into a diverse range of molecular frameworks. The benzyl group can play a crucial role in directing reactions and can be removed under specific conditions, while the hexyl group imparts lipophilicity and steric bulk, influencing the solubility and conformational properties of the resulting molecules.
The fundamental structure of this compound makes it an attractive starting material for the synthesis of more complex molecular architectures. The benzylamine (B48309) motif is a key component in many biologically active compounds and complex molecular constructs. mdpi.com For instance, dibenzylamine (B1670424) derivatives are recognized for their potential in neuropharmacological applications. mdpi.com By analogy, this compound can be envisioned as a precursor for chiral tertiary amines with potential applications in medicinal chemistry. The synthesis of such complex molecules often involves leveraging the nucleophilicity of the amine for reactions like alkylation, acylation, and Michael additions.
The benzyl group, in particular, has been shown to play a key role in the synthesis of complex caged structures like the precursor to hexanitrohexaazaisowurtzitane (B163516) (CL-20), where it facilitates the reaction and stabilizes key intermediates through π–π stacking interactions. nih.gov This suggests that the benzyl group in this compound could similarly direct the stereochemical outcome of reactions and contribute to the stability of intermediate complexes, thereby enabling the construction of intricate three-dimensional structures.
In addition to its direct incorporation into final target molecules, this compound can serve as a crucial intermediate in multi-step synthetic sequences. The secondary amine functionality allows for its temporary introduction into a molecule to serve as a directing group or a protective group. For example, benzylamines are widely used as protecting groups for amines, which can be readily removed by hydrogenolysis. organic-chemistry.org
Furthermore, this compound can be a precursor to other reactive intermediates. For instance, it can be converted into an enamine or an iminium ion, which can then participate in various carbon-carbon bond-forming reactions. The general reactivity of benzylamines in C-C coupling reactions, alkylations, and as precursors for N-heterocyclic carbenes highlights the potential of this compound to be a valuable intermediate in a wide array of organic transformations. organic-chemistry.org The presence of the hexyl group can be exploited to tune the solubility of these intermediates in different solvent systems, potentially simplifying purification processes.
Development of Advanced Polymer Systems
The unique structural features of this compound also lend themselves to the development of advanced polymer systems with tailored properties. Its incorporation into polymer chains can introduce hydrophobicity, steric bulk, and potential for further functionalization, leading to materials with applications in diverse fields, including biomedicine and materials science.
There is no direct research on the use of this compound in amphiphilic terpolymers. However, research on the closely related N-benzyl-N-hexylacrylamide demonstrates the potential utility of the N-benzyl-N-hexyl moiety in this area. An amphiphilic terpolymer containing N-benzyl-N-hexylacrylamide was synthesized via free radical micellar polymerization. The study of its aggregation behavior revealed that the presence of the hydrophobic N-benzyl-N-hexyl groups led to the formation of hydrophobic microdomains through intermolecular association.
The critical aggregation concentration (CAC) of this terpolymer was determined to be approximately 800 mg/L. Below this concentration, the polymer exists with a hydrodynamic radius of about 100 nm, corresponding to intramolecular associations. Above the CAC, larger aggregates with a hydrodynamic radius of around 1000 nm are formed due to intermolecular associations. This behavior is crucial for applications such as enhanced oil recovery and drug delivery, where the formation of such microdomains is desirable.
Table 1: Aggregation Properties of an N-benzyl-N-hexylacrylamide Terpolymer
| Parameter | Value | Description |
| Critical Aggregation Concentration (CAC) | ~800 mg/L | The concentration at which intermolecular aggregation begins. |
| Hydrodynamic Radius (below CAC) | ~100 nm | Represents intramolecular association of the polymer chains. |
| Hydrodynamic Radius (above CAC) | ~100 nm and ~1000 nm | Represents both intramolecular and intermolecular associations. |
While direct initiation of polypeptide synthesis by this compound has not been explicitly documented, the use of its constituent amines, benzylamine and hexylamine (B90201), as initiators in the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) and 2,5-diketopiperazines (DKPs) is well-established. uah.eduresearchgate.net This strongly suggests that this compound, as a secondary amine, could also function as an effective initiator for the synthesis of well-defined polypeptides.
The initiation of NCA polymerization by primary amines is a common method to produce polypeptides with controlled molecular weights and low polydispersity. nih.gov For example, hexylamine has been used to initiate the polymerization of benzyl-protected glutamic acid NCA to produce hex-poly(benzyl-L-glutamic acid), a precursor to poly(glutamine) for Huntington's disease research. uah.edu The length of the resulting polypeptide is controlled by the molar ratio of the monomer to the initiator. uah.edu
The incorporation of an N-benzyl-N-hexyl terminal group onto a polypeptide chain would introduce a significant hydrophobic character, which could be advantageous for applications in drug delivery, where self-assembly into nanoparticles or micelles is often desired. The benzyl group also offers a site for further chemical modification.
Table 2: Examples of Amine Initiators in Polypeptide Synthesis
| Initiator | Monomer | Resulting Polymer | Potential Application |
| Hexylamine | Benzyl-protected glutamic acid NCA | Hex-poly(benzyl-L-glutamic acid) | Biomedical research (e.g., Huntington's disease) uah.edu |
| Benzylamine | 2,5-Diketopiperazines (DKPs) | Poly(amino acids) | Biomaterials, drug release researchgate.net |
| This compound (proposed) | Various NCAs or DKPs | Polypeptides with an N-benzyl-N-hexyl terminus | Drug delivery, biomaterials |
The integration of this compound into luminescent inorganic-organic hybrid semiconductor materials represents a potential area of application, although specific examples are not yet reported. These hybrid materials are of great interest for energy-saving lighting applications such as LEDs and OLEDs. The organic components in these materials play a crucial role in tuning the electronic and optical properties of the hybrid system.
An amine-containing molecule like this compound could be incorporated into such hybrid materials in several ways. It could act as a ligand, coordinating to metal centers in the inorganic framework, thereby influencing the luminescent properties of the material. The benzyl and hexyl groups would also serve as organic spacers, controlling the dimensionality and processability of the hybrid material.
Alternatively, this compound could be functionalized with polymerizable groups, allowing it to be covalently incorporated into a polymer matrix that encapsulates inorganic quantum dots or metal-organic frameworks. The presence of the N-benzyl-N-hexyl moiety could prevent aggregation-induced quenching of luminescence by providing steric hindrance. While speculative, the versatility of amine chemistry suggests that this compound could be a valuable component in the design of novel luminescent hybrid materials.
Insufficient Research on this compound as a Ligand for Transition Metal Catalysts
Extensive research into the applications of this compound has revealed a significant gap in the scientific literature regarding its specific use in the design and evaluation of ligands for transition metal catalysts. While the compound is known and can be synthesized, for instance, through the N-alkylation of hexylamine with benzyl alcohol, its subsequent application as a primary ligand in catalytic systems is not documented in available scientific papers.
Current research on transition metal catalysis focuses on a wide array of other amine-based ligands, exploring their synthesis, coordination chemistry, and efficacy in various chemical transformations. These studies include ligands with different steric and electronic properties designed to influence the activity and selectivity of the metal center. However, this compound is not featured in these discussions.
The investigation into the catalytic applications of different amines in processes such as N-benzylation and other cross-coupling reactions is an active area of research. These studies, however, typically employ amines as substrates or reagents rather than as the principal coordinating ligand for the transition metal catalyst.
Given the strict focus on this compound, the absence of specific research detailing its role in forming and evaluating transition metal catalyst ligands means that a detailed, scientifically accurate article on this particular subject cannot be generated at this time. The foundational research required to discuss the design, synthesis, and catalytic performance of such complexes is not present in the current body of scientific literature.
Investigative Studies in Biological and Supramolecular Chemistry
Enzyme Interaction and Inhibition Mechanisms
The biological activity of N-benzyl-N-hexylamine and related compounds is a subject of significant interest in medicinal chemistry, particularly concerning their interactions with various enzymes. The unique structural combination of a flexible hexyl chain and a rigid benzyl (B1604629) group allows these molecules to interact with the active sites of numerous enzymes, leading to modulation of their catalytic functions. This section delves into the specific mechanisms of enzyme inhibition by this compound and its structural analogs, drawing upon a range of investigative studies in biological and supramolecular chemistry.
Inhibition of Copper/Quinoprotein Amine Oxidases (e.g., N-hexylamine oxidation studies)
Copper amine oxidases (CAOs) are a widespread class of enzymes that catalyze the oxidative deamination of primary amines to their corresponding aldehydes, with the concomitant production of ammonia and hydrogen peroxide. nih.govnih.gov These enzymes play crucial roles in various physiological processes, and their substrates include biogenic amines and xenobiotics. The catalytic mechanism of CAOs is complex, involving a copper ion and a covalently bound quinone cofactor, typically topaquinone (TPQ). wikipedia.orgmdpi.com
Studies on the oxidation of primary amines, such as n-hexylamine, by CAOs provide insight into the substrate specificity and catalytic process of these enzymes. The reaction proceeds via a ping-pong mechanism where the amine substrate first reduces the TPQ cofactor, followed by re-oxidation of the cofactor by molecular oxygen. nih.govmdpi.com The amine substrate binds to the active site, and through a series of steps involving Schiff base formation and hydrolysis, the aldehyde product is released.
While direct inhibitory studies of this compound on CAOs are not extensively documented, the oxidation of its primary amine component, n-hexylamine, is a key reaction catalyzed by these enzymes. The presence of the bulky N-benzyl group in this compound would likely alter its interaction with the CAO active site compared to n-hexylamine. The secondary nature of the amine in this compound could potentially make it a poor substrate or even an inhibitor of these enzymes, which typically show high specificity for primary amines.
Inhibition of Monoamine Oxidase B (MAO-B) by N-Benzylamine Derivatives
Monoamine oxidase B (MAO-B) is a key enzyme in the central nervous system responsible for the degradation of monoamine neurotransmitters, such as dopamine. nih.gov Inhibition of MAO-B is a well-established therapeutic strategy for the treatment of Parkinson's disease and other neurodegenerative disorders. mdpi.comresearchgate.net N-benzylamine and its derivatives have been extensively investigated as MAO-B inhibitors.
The benzylamine (B48309) moiety serves as a crucial pharmacophore for interaction with the active site of MAO-B. Numerous studies have demonstrated that substitution on the benzyl ring or the nitrogen atom can significantly influence the inhibitory potency and selectivity. For instance, various benzylamine-sulfonamide derivatives have been synthesized and shown to be potent and selective MAO-B inhibitors. nih.gov
The inhibitory activity of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. The type of inhibition, whether competitive, non-competitive, or mixed, is also determined through kinetic studies. Many N-benzylamine derivatives have been found to be competitive inhibitors, suggesting they bind to the same active site as the natural substrates of the enzyme. mdpi.comnih.govacs.org
| Compound | MAO-B IC50 (µM) | MAO-B Ki (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Compound 4i (benzylamine-sulfonamide derivative) | 0.041 ± 0.001 | N/A | N/A | nih.gov |
| Compound 4t (benzylamine-sulfonamide derivative) | 0.065 ± 0.002 | N/A | N/A | nih.gov |
| Compound S5 (pyridazinobenzylpiperidine derivative) | 0.203 | 0.155 ± 0.050 | Competitive | mdpi.com |
| Compound S16 (pyridazinobenzylpiperidine derivative) | 0.979 | 0.721 ± 0.074 | Competitive | mdpi.com |
| ISB1 (isatin-based benzyloxybenzene derivative) | 0.124 ± 0.007 | 0.055 ± 0.010 | Competitive | nih.gov |
| ISFB1 (isatin-based benzyloxybenzene derivative) | 0.135 ± 0.002 | 0.069 ± 0.025 | Competitive | nih.gov |
Inhibition of Aminopeptidases by N-Benzyl-Containing Analogs
Aminopeptidases are a class of proteolytic enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. nih.gov These enzymes are involved in a variety of physiological processes, and their dysregulation has been implicated in several diseases, making them attractive therapeutic targets. medchemexpress.com N-benzyl-containing compounds have been explored as potential inhibitors of aminopeptidases.
The inhibitory potency of these N-benzyl-containing analogs is influenced by the nature and position of substituents on the benzyl ring. Halogenated benzyl substituents have been shown to yield potent and selective inhibitors of certain aminopeptidases. mdpi.com Molecular modeling studies have helped to elucidate the binding modes of these inhibitors within the enzyme's active site, revealing key interactions that contribute to their inhibitory activity. mdpi.com
Inhibition of Decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1)
Decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) is an essential enzyme in Mycobacterium tuberculosis, playing a critical role in the biosynthesis of the mycobacterial cell wall. uniprot.orgnih.gov Specifically, DprE1 is involved in the epimerization of decaprenylphosphoryl-β-D-ribofuranose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), a precursor for the synthesis of arabinans. nih.govwikipedia.org Due to its essentiality and vulnerability, DprE1 is a validated target for the development of new anti-tuberculosis drugs. uniprot.org
A number of potent inhibitors of DprE1 have been identified, including benzothiazinones (BTZs), which act as suicide inhibitors by covalently modifying a cysteine residue in the active site. nih.govnwafu.edu.cn Other classes of DprE1 inhibitors include dinitrobenzamides and various non-covalent inhibitors with diverse chemical scaffolds. uniprot.orgnih.gov
Currently, there are no specific studies in the available scientific literature documenting the direct inhibition of DprE1 by this compound. The known inhibitors of DprE1 generally possess complex heterocyclic structures that are significantly different from the simpler aliphatic and aromatic structure of this compound. Therefore, it is unlikely that this compound would exhibit significant inhibitory activity against DprE1 without structural modification to incorporate pharmacophoric features recognized by the enzyme.
Arginase Inhibition Studies with N-Benzyl-1H-benzimidazol-2-amine Derivatives
Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. It is a key enzyme in the urea cycle and is also involved in other metabolic pathways, including the biosynthesis of polyamines. nih.gov In certain pathogenic organisms, such as Leishmania, arginase is considered a potential drug target. mdpi.comresearchgate.net
Derivatives of N-benzyl-1H-benzimidazol-2-amine have been synthesized and evaluated as inhibitors of arginase. nih.govresearchgate.net These compounds have shown promising activity against Leishmania mexicana arginase (LmARG) and have demonstrated selectivity over human arginase. mdpi.com The benzimidazole nucleus is a common scaffold in medicinal chemistry, and substitution with an N-benzyl group has been shown to be a viable strategy for developing arginase inhibitors. researchgate.net
Docking studies have been employed to understand the binding mode of these inhibitors within the active site of LmARG, providing insights for the rational design of more potent and selective compounds. nih.gov The inhibitory activity of these compounds is typically evaluated through in vitro enzyme assays, and their potency is expressed as IC50 values.
| Compound | LmARG IC50 (µM) | Reference |
|---|---|---|
| Compound 1 (benzimidazole derivative) | 52 | mdpi.com |
| Compound 2 (benzimidazole derivative) | 82 | mdpi.com |
| Compound 7 (N-benzyl-1H-benzimidazol-2-amine derivative) | Reported to have high antileishmanial activity | nih.gov |
| Compound 8 (N-benzyl-1H-benzimidazol-2-amine derivative) | Inhibited 68.27% of LmARG activity | nih.gov |
Role of the Amine Moiety in Modulating Enzyme Activity
The amine moiety is a fundamental functional group in a vast number of biologically active molecules, and its properties play a critical role in modulating interactions with enzymes. The basicity, nucleophilicity, and steric bulk of the amine group, as well as its ability to form hydrogen bonds, are key determinants of a molecule's binding affinity and specificity for an enzyme's active site. nih.govmdpi.com
In the context of this compound, the secondary amine is a central feature. The presence of both a benzyl and a hexyl substituent on the nitrogen atom creates a specific steric and electronic environment that dictates its interactions with enzymatic targets. The nitrogen atom can act as a hydrogen bond acceptor, while the N-H proton (in its protonated form) can act as a hydrogen bond donor.
The nature of the substituents on the amine nitrogen is crucial for modulating enzyme activity. For example, in the case of MAO-B inhibitors, the benzyl group is a key pharmacophoric element, while modifications to the other substituent can fine-tune the potency and selectivity. nih.govmdpi.com In aminopeptidase inhibitors, the amine group is often part of a larger structure that mimics the natural peptide substrate, and its precise positioning is critical for effective inhibition. mdpi.com The conversion of a primary amine, which can be a substrate for enzymes like CAOs, to a secondary amine, as in this compound, can dramatically alter its biological activity, potentially converting it from a substrate to an inhibitor. nih.govnih.gov Furthermore, the incorporation of the amine moiety into a heterocyclic ring system, such as in the N-benzyl-1H-benzimidazol-2-amine arginase inhibitors, can confer conformational rigidity and provide additional points of interaction with the enzyme. nih.govresearchgate.net
Receptor Binding and Structure-Activity Relationship (SAR) Investigations
The substitution pattern on the nitrogen atom of bioactive amines plays a critical role in determining their affinity and selectivity for various receptor targets. The compound this compound combines a linear alkyl chain (hexyl) and an arylmethyl group (benzyl), each contributing distinct physicochemical properties that influence receptor interactions.
Research into a class of potent 5-HT2A receptor agonists, the N-benzyl phenethylamines, has elucidated the critical role of the N-arylmethyl substitution for high affinity and selectivity. Competition binding assays have confirmed that adding an N-benzyl group to phenethylamine scaffolds can increase affinity by up to 300-fold compared to their simpler N-alkyl counterparts. nih.govresearchgate.net This substitution also enhances selectivity for the 5-HT2A receptor over the 5-HT2C and 5-HT1A receptors. nih.govresearchgate.net
Functional assays, such as those measuring phosphoinositide (PI) hydrolysis, confirm that these N-benzyl phenethylamines are not only potent but also highly efficacious agonists at the 5-HT2A receptor. nih.govresearchgate.net Studies on substituted 2,5-dimethoxy-N-benzylphenethylamines further support these findings, demonstrating very high affinity and full efficacy at both 5-HT2A and 5-HT2C receptors. nih.gov For instance, compounds like 25D-NBOMe and 25E-NBOMe show subnanomolar to low nanomolar potencies in 5-HT2A functional assays, comparable to lysergic acid diethylamide (LSD). nih.gov
Virtual docking studies with a human 5-HT2A receptor homology model suggest that the N-benzyl moiety may interact with a specific amino acid residue, Phenylalanine 339 (Phe339), while the phenethylamine portion interacts with Phenylalanine 340 (Phe340). nih.gov This highlights a previously unrecognized role for residue 6.51 (Phe339) in the activation of serotonin G protein-coupled receptors (GPCRs) by agonists. nih.govresearchgate.net
Table 1: Affinity (Ki) of Selected N-Benzyl Phenethylamines at Serotonin Receptors
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |
|---|---|---|
| 25D-NBOMe | Subnanomolar | Subnanomolar |
| 25E-NBOMe | Subnanomolar | Subnanomolar |
| 25I-NBOH | Low nanomolar | Low nanomolar |
| 25N-NBOMe | Low nanomolar | Low nanomolar |
| LSD | Low nanomolar | Low nanomolar |
Data sourced from studies on recombinant receptors, providing a comparative view of binding affinities. nih.gov
The sigma-1 receptor, a unique ligand-operated molecular chaperone, is known to bind a wide range of synthetic N-alkylamines and N-aralkylamines. nih.gov Structure-activity relationship studies suggest that the minimal pharmacophore for high-affinity sigma-1 receptor binding is a phenylalkylamine structure. nih.gov The this compound structure, containing both an N-alkyl (hexyl) and an N-aralkyl (benzyl) component, fits this general profile.
Studies on a series of N-alkylamines have shown that these compounds can interact with hydrophobic steroid binding domain-like (SBDL) regions on the sigma-1 receptor. nih.gov Research comparing various N-alkylamine derivatives found that those with alkyl chain lengths shorter than eight carbons tended to be slightly more selective for the sigma-1 receptor over the sigma-2 receptor. nih.gov Conversely, derivatives with chains longer than eight carbons often favored the sigma-2 receptor. nih.gov
The addition of a phenylpropyl or a substituted phenylpropyl group to N-alkylamines can increase their affinity for the pure sigma-1 receptor by two to six orders of magnitude compared to the corresponding simple amines. nih.gov This underscores the significant contribution of an aromatic moiety, such as the benzyl group in this compound, to high-affinity binding. Further research on N-benzyl piperazine derivatives also identified compounds with high potency and selectivity for the sigma-1 receptor. nih.gov For example, N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine was found to have a Ki of 2.7 nM for the sigma-1 receptor with a 38-fold selectivity over the sigma-2 receptor. nih.gov
Table 2: Sigma Receptor Selectivity of N-Alkylamine Derivatives
| Compound Chain Length | Sigma-1 vs. Sigma-2 Selectivity |
|---|---|
| < 8 Carbons | Generally slight preference for Sigma-1 |
| > 8 Carbons | Generally slight preference for Sigma-2 |
This table illustrates general trends observed in structure-activity relationship studies of N-alkylamines at sigma receptors. nih.gov
N-alkylation is a fundamental strategy in medicinal chemistry to modulate the pharmacological profile of amine-containing compounds. The size, length, and nature of the alkyl or aralkyl substituent can profoundly impact receptor affinity, selectivity, and functional activity.
As demonstrated in the context of serotonin receptors, the substitution of a simple N-alkyl group with an N-arylmethyl (benzyl) group can dramatically increase affinity and efficacy, transforming a modest ligand into a superpotent agonist. nih.govresearchgate.net This enhancement is attributed to additional, favorable interactions between the benzyl moiety and specific residues within the receptor's binding pocket. nih.gov
Supramolecular Recognition and Host-Guest Interactions
The amine functional group is a cornerstone of host-guest chemistry, capable of participating in various non-covalent interactions. The recognition of amines like N-hexylamine and benzylamine by synthetic macrocyclic receptors is a well-studied area, often driven by proton transfer, leading to the formation of larger, organized structures.
The recognition of amines by ionizable macrocyclic receptors can be powerfully mediated by a host-to-guest proton transfer. researchgate.net This process involves a macrocycle containing an acidic functional group (e.g., a carboxylic acid) that transfers a proton to the basic amine guest (such as N-hexylamine or benzylamine). The resulting formation of an ammonium (B1175870) cation and a carboxylate anion creates a strong ion pair, which is a key driving force for the stable complexation. rsc.org
This recognition motif has been explored with diverse macrocyclic scaffolds, including crown ethers, calixarenes, and pillararenes. rsc.org For example, carboxyl-functionalized crown ethers have been shown to form crystalline one-to-one salts with amines. rsc.org The binding process is highly dependent on the geometry and electronic complementarity between the host and the guest. The ammonium ion formed from a primary amine like N-hexylamine or benzylamine can engage in hydrogen bonding with the oxygen atoms of a crown ether, further stabilizing the host-guest complex. nih.gov The selectivity of these receptors can be tuned by altering the size of the macrocyclic cavity and the nature of its functional groups. beilstein-journals.org
The principles of host-guest recognition can be extended to construct and deconstruct complex, high-order structures like supramolecular polymers. rsc.orgnih.gov These polymers are formed through the dynamic and reversible self-assembly of monomeric units held together by non-covalent interactions.
Proton-transfer mediated recognition between a host and a guest can be used as a trigger for supramolecular polymerization. rsc.org If bifunctional or multifunctional hosts and guests are used, the iterative recognition processes can lead to the formation of long, organized polymer chains or networks. rsc.org The strength and directionality of the ion pairing and hydrogen bonds formed upon amine recognition dictate the stability and structure of the resulting polymer.
The disassembly of these supramolecular structures is equally important and can often be triggered by an external stimulus. nih.govresearchgate.net For instance, a change in pH, temperature, or the introduction of a competitive guest can disrupt the delicate host-guest interactions, leading to the breakdown of the polymer network back into its monomeric components. nih.govdntb.gov.ua This responsive behavior is a hallmark of supramolecular materials and allows for the creation of dynamic and adaptive systems. The controlled assembly and disassembly of supramolecular polymers based on amine-macrocycle recognition have potential applications in areas such as drug delivery and smart materials. umass.edunih.gov
Inhibition of Protein Aggregation
The aggregation of proteins is a central pathological feature of numerous neurodegenerative diseases. The misfolding of specific proteins leads to the formation of insoluble fibrils and plaques, which are hallmarks of conditions such as Alzheimer's disease. Consequently, the inhibition of this aggregation process represents a significant therapeutic strategy. Researchers have explored various small molecules for their potential to interfere with protein aggregation, with N-benzylamine derivatives showing promise in this area.
Studies on Amyloid-beta (Aβ42) Aggregation Inhibition by N-Benzylbenzamide Derivatives
A notable area of investigation has been the role of N-benzylbenzamide derivatives in preventing the aggregation of the amyloid-beta peptide (Aβ42), a key protein implicated in the pathology of Alzheimer's disease. A 2024 study by Zhao et al. focused on a library of N-benzylbenzamide, N-phenethylbenzamide, and N-benzyloxybenzamide derivatives, which were designed and synthesized to act as inhibitors of Aβ42 aggregation. These compounds were conceptualized by replacing the α,β-unsaturated linker in chalcone, a known amyloid aggregation inhibitor, with an amide bioisostere.
The efficacy of these N-benzylbenzamide derivatives was evaluated using a thioflavin T (ThT)-based fluorescence aggregation kinetics assay. This assay measures the extent of amyloid fibril formation. The results demonstrated that several of the synthesized N-benzylbenzamide derivatives were effective at inhibiting Aβ42 aggregation. bohrium.comresearchgate.net
Furthermore, the study investigated the neuroprotective effects of these compounds against Aβ42-induced cytotoxicity in mouse hippocampal neuronal HT22 cell lines. Encouragingly, some of the most potent inhibitors of Aβ42 aggregation also demonstrated a significant ability to rescue neuronal cells from the toxic effects of the aggregated peptide, with cell viability reaching 91–96% at a concentration of 25 μM. bohrium.comresearchgate.net These findings highlight the potential of the N-benzylbenzamide scaffold in the development of therapeutic agents for Alzheimer's disease. bohrium.com
Below is a data table summarizing the Aβ42 aggregation inhibition and neuroprotective effects of selected N-benzylbenzamide derivatives from the study.
| Compound ID | Aβ42 Aggregation Inhibition (%) at 25 µM | Cell Viability (%) in Aβ42-treated HT22 cells at 25 µM |
| 3a | 85.3 ± 4.2 | 96.1 ± 3.8 |
| 3f | 88.1 ± 3.5 | 93.4 ± 4.1 |
| 5a | 82.5 ± 5.1 | 91.2 ± 3.2 |
| 7a | 79.8 ± 4.8 | Not Reported |
Investigative Studies on Antimicrobial and Antioxidant Activity Mechanisms
While direct studies on the antimicrobial and antioxidant mechanisms of this compound are limited, research on the broader class of N-benzylamine derivatives provides valuable insights into their potential modes of action.
The antimicrobial activity of benzylamine derivatives is often attributed to their ability to disrupt bacterial cell membranes. The lipophilic benzyl group can facilitate the insertion of the molecule into the lipid bilayer of the bacterial membrane. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. nih.gov The specific mechanism can be influenced by the nature of other substituents on the benzylamine core, which can modulate the compound's hydrophobicity and charge distribution, thereby affecting its interaction with different types of bacterial membranes (Gram-positive vs. Gram-negative). nih.gov
Regarding antioxidant activity, N-benzylamine derivatives may act through several mechanisms. One potential mechanism is the scavenging of free radicals. The presence of the amine group and the aromatic ring can allow the molecule to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus preventing oxidative damage to cellular components like lipids, proteins, and DNA. The antioxidant capacity can be further enhanced by the presence of electron-donating substituents on the aromatic ring, which can stabilize the resulting radical. Another possible mechanism is the chelation of metal ions, such as iron and copper, which are known to catalyze the formation of ROS. By binding to these metal ions, N-benzylamine derivatives can prevent them from participating in oxidative reactions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing N-benzyl-N-hexylamine with high purity for academic research?
- Methodological Answer : this compound can be synthesized via reductive amination, where a primary amine reacts with a carbonyl compound (e.g., benzaldehyde) in the presence of a reducing agent like NaBH₄. For secondary amines like this compound, optimization of stoichiometry and reaction time is critical to minimize byproducts. Post-synthesis, purification via liquid-liquid extraction (e.g., using dichloromethane) and characterization via proton NMR (to confirm substitution patterns) and GC-MS (to assess purity) are essential .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Proton NMR should show distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), methylene groups adjacent to nitrogen (δ 2.5–3.5 ppm), and hexyl chain protons (δ 0.8–1.6 ppm). Carbon NMR can confirm the quaternary carbons in the benzyl group.
- GC-MS : A molecular ion peak at m/z 205 (C₁₃H₂₁N⁺) and fragmentation patterns (e.g., loss of hexyl or benzyl groups) are diagnostic.
- IR : Stretching frequencies for C-N (∼1250 cm⁻¹) and aromatic C-H (∼3000 cm⁻¹) should be observed. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. What are the critical considerations for ensuring experimental reproducibility in studies involving this compound?
- Methodological Answer : Follow NIH guidelines for preclinical research:
- Document reaction conditions (temperature, solvent, pH) and purification steps in detail.
- Use internal standards (e.g., deuterated analogs) in NMR and spiked controls in GC-MS to validate instrument performance.
- Share raw spectral data and chromatograms in supplementary materials to enable independent verification .
Advanced Research Questions
Q. How can isotopic labeling resolve ambiguities in mass spectral fragmentation pathways of this compound?
- Methodological Answer : Synthesize isotopically labeled analogs (e.g., deuterated at the benzyl or hexyl positions) to track fragmentation pathways. For instance, deuterium labeling at the benzyl methylene group (N-benzyl-d₂-N-hexylamine) will shift specific fragment ions in the MS, clarifying whether fragmentation occurs at the benzyl-nitrogen bond or the hexyl chain. This approach is critical for distinguishing isomeric byproducts .
Q. How should researchers address contradictory spectral data when characterizing novel derivatives of this compound?
- Methodological Answer :
Cross-validation : Compare data across multiple techniques (e.g., NMR, GC-IR, and X-ray crystallography if crystalline).
Derivatization : Acylate the secondary amine (e.g., using acetic anhydride) to simplify NMR spectra and enhance MS sensitivity.
Computational modeling : Use DFT calculations to predict NMR chemical shifts or IR spectra and compare with experimental results. Discrepancies may indicate conformational flexibility or impurities .
Q. What are the best practices for handling and storing this compound to prevent degradation in long-term studies?
- Methodological Answer :
- Storage : Store under inert gas (argon or nitrogen) at −20°C in amber glass vials to prevent oxidation and photodegradation.
- Stability testing : Periodically analyze samples via HPLC or GC-MS to detect degradation products (e.g., benzaldehyde from hydrolysis).
- Safety : Use glove boxes for air-sensitive manipulations and consult SDS guidelines for spill management and disposal .
Q. How can analytical method validation (AMV) ensure the reliability of this compound quantification in complex matrices?
- Methodological Answer :
- Linearity : Establish a calibration curve (e.g., 0.1–100 µg/mL) with R² > 0.995.
- Accuracy/Precision : Spike recovery tests (90–110%) and repeatability studies (RSD < 5%) are mandatory.
- Specificity : Confirm no interference from matrix components using LC-MS/MS with multiple reaction monitoring (MRM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
